molecular formula C10H11NO2 B12638545 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid CAS No. 1060806-15-6

1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid

Cat. No.: B12638545
CAS No.: 1060806-15-6
M. Wt: 177.20 g/mol
InChI Key: SUTDMQTZKILBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid is an organic compound with a unique structure that combines a cyclopropane ring with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 2-methyl-4-pyridinecarboxaldehyde with diazomethane under acidic conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of flow reactors to ensure consistent quality and yield. The choice of method depends on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclopropane ring into a more stable alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alkanes, and various substituted pyridine derivatives.

Scientific Research Applications

1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism by which 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-pyridinecarboxylic acid: Lacks the cyclopropane ring, making it less rigid.

    Cyclopropanecarboxylic acid: Does not contain the pyridine moiety, limiting its potential interactions in biological systems.

    4-Methyl-2-pyridinecarboxylic acid: Similar structure but different substitution pattern, affecting its chemical reactivity and applications.

Uniqueness

1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the pyridine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

1060806-15-6

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-methylpyridin-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-7-6-8(2-5-11-7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13)

InChI Key

SUTDMQTZKILBJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2(CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.